N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide
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Overview
Description
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is a chemical compound with the molecular formula C17H17NOS It is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide typically involves the reaction of 1,4-dimethyldibenzothiophene with ethyl formate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the formamide
Scientific Research Applications
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylbenzyl)formamide
- N-(2,4-dimethylthiophenyl)formamide
Uniqueness
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is unique due to its dibenzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
23018-31-7 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NOS/c1-11-9-13(7-8-18-10-19)12(2)16-14-5-3-4-6-15(14)20-17(11)16/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
ZNUPURXQBIDNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)CCNC=O |
Origin of Product |
United States |
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